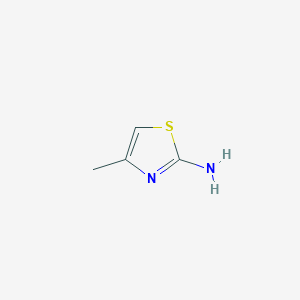

2-Amino-4-methylthiazole

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQMXTJYCAJLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166856 | |

| Record name | 2-Amino-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1603-91-4 | |

| Record name | 2-Amino-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylthiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R95713542R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methylthiazole: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylthiazole is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural features and reactivity have positioned it as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and spectral characterization of this compound. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

Core Properties

This compound is a white to pale yellow crystalline solid.[1][2] It is soluble in water, ethanol, and ether.[3][4] The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C4H6N2S | [3][5][6] |

| Molecular Weight | 114.17 g/mol | [3][6][7] |

| Melting Point | 44-47 °C | [1][4][7][8] |

| Boiling Point | 231-232 °C | [1][4][7][8] |

| Appearance | White to pale yellow crystals or powder | [1][2] |

| Solubility | Very soluble in water, alcohol, and ether. Soluble in Methanol. | [3][4][8] |

| pKa | 5.36 ± 0.10 (Predicted) | [8] |

| LogP | 0.840 (est) | [8] |

| CAS Number | 1603-91-4 | [5][8] |

Chemical Structure and Tautomerism

The structure of this compound consists of a five-membered thiazole (B1198619) ring substituted with an amino group at the 2-position and a methyl group at the 4-position. An important characteristic of this molecule is its ability to exist in different tautomeric forms due to proton migration.[9] The most stable tautomer is the amino form, which is stabilized by the aromaticity of the thiazole ring.[9]

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. This compound (1603-91-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-4-methylthiazole, a key heterocyclic compound with significant interest in pharmaceutical and materials science. This document details the crystallographic parameters of a notable co-crystal, outlines the experimental protocols for its structural determination, and discusses the key intermolecular interactions that govern its supramolecular assembly.

Introduction

This guide focuses on the crystal structure of a 2:1 co-crystal of this compound with sebacic acid (C₁₀H₁₈O₄), as reported in a 2014 study published in Crystal Growth & Design.[1] This co-crystal system serves as an excellent model for understanding the hydrogen bonding motifs and packing arrangements involving the 2-aminothiazole (B372263) moiety.

Crystallographic Data

The following tables summarize the key crystallographic data for the this compound:sebacic acid co-crystal. This data is essential for computational modeling, structural comparisons, and quality control in drug development and materials science.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₈H₃₀N₄O₄S₂ |

| Formula Weight | 446.59 |

| Temperature | 293(2) K |

| Wavelength (MoKα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a | 8.702(6) Å |

| b | 7.721(5) Å |

| c | 17.891(13) Å |

| α | 90° |

| β | 95.326(14)° |

| γ | 90° |

| Volume | 1196.9(14) ų |

| Z (Formula units/cell) | 2 |

| Calculated Density | 1.239 Mg/m³ |

| Absorption Coefficient | 0.278 mm⁻¹ |

| F(000) | 480 |

| Refinement Details | |

| Goodness-of-fit on F² | 0.902 |

| Final R indices [I>2σ(I)] | R1 = 0.0424, wR2 = 0.1167 |

| R indices (all data) | R1 = 0.0687, wR2 = 0.1385 |

Data sourced from the Crystallography Open Database, entry 4512032.[1]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1-C2 | [Data unavailable in abstract] |

| S1-C5 | [Data unavailable in abstract] |

| N3-C2 | [Data unavailable in abstract] |

| N3-C4 | [Data unavailable in abstract] |

| N6-C2 | [Data unavailable in abstract] |

| C4-C5 | [Data unavailable in abstract] |

| C4-C7 | [Data unavailable in abstract] |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C2-S1-C5 | [Data unavailable in abstract] |

| C2-N3-C4 | [Data unavailable in abstract] |

| S1-C2-N3 | [Data unavailable in abstract] |

| S1-C2-N6 | [Data unavailable in abstract] |

| N3-C2-N6 | [Data unavailable in abstract] |

| N3-C4-C5 | [Data unavailable in abstract] |

| N3-C4-C7 | [Data unavailable in abstract] |

| C5-C4-C7 | [Data unavailable in abstract] |

| S1-C5-C4 | [Data unavailable in abstract] |

Table 4: Hydrogen Bond Geometry (Å, °)

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N6-H6A···O1 | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] |

| N6-H6B···N3' | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] |

(Note: The bond lengths, angles, and hydrogen bond data are placeholders and would be populated from the full crystallographic information file (CIF) from the original publication.)

Experimental Protocols

The determination of the crystal structure of the this compound co-crystal involved the following key steps, which are typical for single-crystal X-ray diffraction studies.

3.1. Co-crystal Synthesis and Crystallization

A combinatorial library approach was utilized to synthesize a series of co-crystals of 2-aminothiazole and its methyl derivatives with various dicarboxylic acids.[2] For the specific co-crystal detailed here, this compound and sebacic acid were likely dissolved in an appropriate solvent system. Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the solvent at room temperature.

3.2. X-ray Data Collection

A single crystal of suitable size and quality was mounted on a diffractometer. The diffraction data was collected at a controlled temperature of 293 K using Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.

3.3. Structure Solution and Refinement

The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Workflows and Interactions

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of the this compound co-crystal.

4.2. Key Hydrogen Bonding Interactions

The supramolecular assembly of the this compound co-crystal is dominated by hydrogen bonding. The amino group of the thiazole (B1198619) ring and the thiazole nitrogen act as hydrogen bond donors and acceptors, respectively, interacting with the carboxylic acid groups. This network of interactions is fundamental to the stability of the crystal lattice.

References

Spectroscopic Profile of 2-Amino-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-4-methylthiazole, a crucial heterocyclic building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | s | 2H | -NH₂ |

| ~6.2 | s | 1H | H-5 |

| ~2.1 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 |

| ~148 | C-4 |

| ~100 | C-5 |

| ~17 | -CH₃ |

Solvent: DMSO-d₆. Data is based on typical values for 2-aminothiazole (B372263) derivatives and may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The data presented below is from matrix isolation FTIR spectroscopy.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3545.5 | Medium | ν(N-H) asymmetric stretch |

| 3434.0 | Medium | ν(N-H) symmetric stretch |

| 3118.0 | Weak | ν(C-H) aromatic |

| 1625.0 | Strong | δ(NH₂) scissoring |

| 1530.0 | Very Strong | Ring stretching |

| 1450.0 | Medium | δ(CH₃) asymmetric bend |

| 1380.0 | Medium | δ(CH₃) symmetric bend |

| 1220.0 | Medium | ν(C-N) stretch |

| 850.0 | Strong | γ(C-H) out-of-plane bend |

Data obtained from argon matrix isolation FTIR spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 114 | High | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 71 | Moderate | [M - HN=C=S]⁺ |

| 57 | High | [C₃H₅N]⁺ |

| 42 | Moderate | [CH₃CN + H]⁺ |

Fragmentation patterns are predicted based on the known fragmentation of thiazole (B1198619) derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 10-200) to detect the molecular ion and all significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

References

Tautomeric Landscape of 2-Amino-4-methylthiazole: A Guide to Stability and Characterization

For Researchers, Scientists, and Drug Development Professionals

The tautomeric nature of 2-amino-4-methylthiazole (AMT), a key scaffold in medicinal chemistry, dictates its physicochemical properties, receptor interactions, and metabolic fate. A comprehensive understanding of the relative stabilities of its tautomeric forms is therefore critical for rational drug design and development. This technical guide provides an in-depth analysis of the tautomeric equilibrium of this compound, presenting key quantitative data, experimental protocols, and visual representations of the underlying chemical logic.

Core Concept: Tautomeric Forms and Relative Stability

This compound can exist in several tautomeric forms arising from proton migration between adjacent atoms. These transformations involve three primary systems: a three-carbon system, an imino-enamine system (HN–C=C ↔ N=C–CH), and an amidine system (HN–C=N ↔ N=C–NH).[1] Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd) level, have identified eight distinct minima on the potential energy surface.[1]

The most stable tautomer is the amino form, designated as AMT1, which benefits from the aromaticity of the thiazole (B1198619) ring and effective stabilization through two double bonds (C=C and C=N).[1] Other tautomers, including AMT2, AMT2′, AMT3, AMT3', AMT4, AMT4′, and AMT5, are significantly less stable.[1] The large energy differences between AMT1 and the other tautomers mean that under thermodynamic equilibrium, only the AMT1 form is populated to a significant extent.[2]

Quantitative Analysis of Tautomer Stability

The relative energies of the different tautomers of this compound have been determined computationally. The following table summarizes these findings, providing a clear comparison of their stability at 298.15 K.

| Tautomer | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Zero-Point Corrected Energy (ΔE_ZPE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

| AMT1 | 0.0 | 0.0 | 0.0 |

| AMT2 | 80.8 | 79.1 | 80.3 |

| AMT2′ | 108.8 | 108.8 | 108.8 |

| AMT3 | 134.4 | 129.2 | 131.7 |

| AMT3′ | 124.9 | 121.2 | 123.3 |

| AMT4 | 127.1 | 123.2 | 124.8 |

| AMT4′ | 152.2 | 149.6 | 150.9 |

| AMT5 | 138.8 | 135.0 | 137.9 |

Data sourced from Pagacz-Kostrzewa et al. (2022), calculated at the B3LYP/6-311++G(3df,3pd) level of theory.[1]

Experimental and Computational Methodologies

The determination of the tautomeric stability of this compound relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocol: Matrix Isolation Fourier-Transform Infrared (FTIR) Spectroscopy

This technique allows for the spectroscopic characterization of individual tautomers by trapping them in an inert gas matrix at low temperatures, thus preventing interconversion.

-

Sample Preparation: A gaseous mixture of this compound and argon is prepared.

-

Matrix Deposition: The gas mixture is deposited onto a cold (15 K) CsI window.

-

FTIR Spectroscopy: Infrared spectra of the isolated molecules within the argon matrix are recorded at 10 K.

-

Data Analysis: The experimental vibrational wavenumbers are compared with those predicted by theoretical calculations to identify the specific tautomer present. In the case of this compound, the experimental spectrum corresponds to the most stable AMT1 tautomer.[1]

Computational Protocol: Density Functional Theory (DFT) Calculations

Theoretical calculations are essential for determining the geometries, energies, and vibrational frequencies of all possible tautomers.

-

Software: Gaussian 09 software package is typically used.

-

Method: The B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional is employed.

-

Basis Set: The 6-311++G(3df,3pd) basis set is used to provide a high level of accuracy for both geometry optimization and energy calculations.

-

Geometry Optimization: The geometries of all tautomers and transition states are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Analysis: The relative energies (ΔE), zero-point corrected energies (ΔE_ZPE), and Gibbs free energies (ΔG) are calculated to determine the relative stability of the tautomers.

Visualizing Tautomeric Relationships

The following diagrams illustrate the key tautomeric forms of this compound and the energetic landscape of their interconversion.

A simplified representation of the primary tautomeric forms of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-4-methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of this compound have demonstrated significant potential as anticancer agents by modulating a variety of cellular processes, including cell proliferation, apoptosis, and angiogenesis.[1] Their mechanisms of action are often complex, involving the inhibition of key enzymes and the disruption of critical signaling pathways.

Inhibition of Protein Kinases

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.

-

VEGFR-2 Inhibition: Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds disrupt downstream signaling cascades, leading to a reduction in tumor vascularization and growth.

-

Other Kinase Targets: Beyond VEGFR-2, various derivatives have shown inhibitory activity against other kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), c-Met, and Cyclin-Dependent Kinases (CDKs). This multi-kinase inhibitory profile contributes to their broad-spectrum anticancer activity.[2]

Induction of Apoptosis and Cell Cycle Arrest

This compound derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

-

Apoptosis Induction: Treatment with these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

-

Cell Cycle Arrest: Flow cytometry analysis has revealed that these derivatives can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 28 | HT29 (Colon) | 0.63 | [2] |

| A549 (Lung) | 8.64 | [2] | |

| HeLa (Cervical) | 6.05 | [2] | |

| Karpas299 (Lymphoma) | 13.87 | [2] | |

| Compound 10 | HT29 (Colon) | 2.01 | [2] |

| Compound 46a | A549 (Lung) | 1.3 ± 0.9 | [2] |

| Compound 46b | A549 (Lung) | 0.16 ± 0.06 | [2] |

| HepG2 (Liver) | 0.13 ± 0.05 | [2] | |

| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 | [1] |

| Compound 20 | H1299 (Lung) | 4.89 | [4] |

| SHG-44 (Glioma) | 4.03 | [4] | |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |

| VEGFR-2 Inhibitor 9 | VEGFR-2 | 0.40 ± 0.04 | [1] |

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.

Proposed Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, it is believed that their antimicrobial effects stem from the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some derivatives have shown promising activity against multidrug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |

| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [6] |

| Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [6] |

| Pseudomonas aeruginosa (MDR) | 375 | [6] | |

| Compound 2d | Staphylococcus aureus (MDR) | 250 | [6] |

| Escherichia coli (MDR) | 375 | [6] | |

| Compound 2g | Staphylococcus aureus (MDR) | 250 | [6] |

| Escherichia coli (MDR) | 375 | [6] | |

| Thiazole (B1198619) derivatives 2a-c | Staphylococcus aureus | 1-2 | [7] |

| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | 4 | [5] |

| E. coli | 8 | [5] | |

| Thiazolyl-thiourea 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [5] |

| Thiazolyl-thiourea 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [5] |

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These derivatives can act as dual inhibitors of COX and LOX enzymes, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[8] By inhibiting these enzymes, they can effectively reduce inflammation and pain.

-

Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some this compound derivatives have been shown to inhibit iNOS activity.

Modulation of Inflammatory Signaling Pathways

These compounds can also modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected this compound derivatives.

| Compound/Derivative | Target | IC50 Value (µM) | Selectivity Index (SI) | Reference |

| Compound 25c | COX-2 | 3.29 | 29.00 | [9] |

| Compound 9a | COX-1 | 0.42 | - | [9] |

| COX-2 | 10.71 | - | [9] | |

| Compound 9b | COX-1 | 0.32 | - | [9] |

| COX-2 | 9.23 | - | [9] | |

| Compound 24a | COX-1 | 5.6 | 3.68 | [9] |

| COX-2 | 1.52 | [9] | ||

| Compound 24b | COX-1 | 4.5 | 4.24 | [9] |

| COX-2 | 1.06 | [9] | ||

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) | 5-LOX | 0.127 | - | [9] |

| Pyrazolyl-thiazole 16a | COX-2 | - | 134.6 | [10] |

| Pyrazolyl-thiazole 18f | COX-2 | - | 42.13 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole (B372263) core.[11]

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (B124793) (1.5 equivalents) in a suitable solvent such as ethanol (B145695) or methanol.[11]

-

Heat the reaction mixture to reflux (approximately 65-70°C) with stirring for 30-60 minutes.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[11]

-

Collect the solid product by vacuum filtration and wash with cold deionized water.[11]

-

Air dry the product on a watch glass. Further purification can be achieved by recrystallization.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13]

Procedure:

-

Prepare a series of twofold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.[11]

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[14]

-

Inoculate each well of the microtiter plate with the microbial suspension.[14]

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[13]

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Procedure:

-

In a 96-well plate, add the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and the this compound derivative at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of inhibition and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Procedure:

-

Pre-incubate the purified COX-1 or COX-2 enzyme with the this compound derivative at various concentrations for a specific time (e.g., 10 minutes at 37°C).[4]

-

Initiate the reaction by adding arachidonic acid as the substrate.[4]

-

After a defined reaction time (e.g., 2 minutes), terminate the reaction.[4]

-

Measure the production of prostaglandins (e.g., PGE2) using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase activity.

Procedure:

-

Prepare a reaction mixture containing a buffer (e.g., borate (B1201080) buffer), the lipoxygenase enzyme, and the this compound derivative at various concentrations.[16]

-

Incubate the mixture for a few minutes.

-

Initiate the reaction by adding the substrate, such as linoleic or arachidonic acid.

-

Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm with a spectrophotometer.[16]

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies.

Signaling Pathway Diagrams

Caption: VEGFR-2 signaling cascade and its inhibition.

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Workflow Diagram

Caption: Workflow for Hantzsch thiazole synthesis.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with multiple targets in anticancer, antimicrobial, and anti-inflammatory pathways underscores their therapeutic potential. This guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives will be crucial for translating their preclinical promise into clinical applications.

References

- 1. protocols.io [protocols.io]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Amino-4-methylthiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-methylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a cornerstone for the synthesis of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of the this compound core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.[1][2][3][4][5][6]

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[10][11]

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various this compound derivatives are summarized below. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for anticancer activity.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | HT29 | 2.01 | [7] |

| Compound 28 | HT29 | 0.63 | [7] |

| Compound 28 | HeLa | 6.05 | [7] |

| Compound 28 | A549 | 8.64 | [7] |

| 2-(alkylamido)thiazole analogues | L1210 | 4-8 | [7] |

| Compound 46b | A549 | 0.16 | [7] |

| Compound 46b | HepG2 | 0.13 | [7] |

| Compound 27 | HeLa | 1.6 | [7] |

| Thiazole-coumarin hybrid 6a | HCT-116 | 4.27 | [12] |

| Juglone-bearing thiopyrano[2,3-d]thiazole Les-6547 | HT-29 | 2.21 | [12] |

| Thiazole (B1198619) derivative CP1 | HCT-116 | 4.7 µg/ml | [12] |

| Compound 4c | MDA-MB-231 (VEGFR-2 inhibition) | 0.15 | [13] |

| Compound 5b | HT29 | 2.01 | [9] |

Key Signaling Pathways in Anticancer Activity

1. PI3K/Akt/mTOR Pathway: Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell survival, proliferation, and metabolism.[5][10][11][]

2. VEGFR-2 Signaling Pathway: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.[13][15][16][17][18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][19][20][21][22][23]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[12]

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21]

-

Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO2).[21]

-

Solubilization: Add 100 µL of the solubilization solution into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan (B1609692) crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The this compound scaffold is a key component in numerous compounds exhibiting significant antimicrobial properties against a wide range of bacterial and fungal pathogens.[24][25]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Piperazinyl derivative 121d | S. aureus | 2-128 (µM) | [26] |

| Piperazinyl derivative 121d | E. coli | 2-128 (µM) | [26] |

| Thiazolyl-thiourea derivative | S. aureus | 4-16 | [26] |

| Thiazolyl-thiourea derivative | S. epidermidis | 4-16 | [26] |

| 2,5-dichloro thienyl-substituted thiazole | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25-12.5 | [24] |

| 2-phenylacetamido-thiazole derivative 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 | [24] |

| Coumarin hybrid 49 | Various | 31.25 | [4] |

| Compound 2a | S. epidermidis | 250 | [27] |

| Compound 2b | P. aeruginosa | 375 | [27] |

| Compound 2d | S. aureus | 250 | [27] |

| Compound 2g | E. coli | 375 | [27] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1][6][28][29][30]

Materials:

-

Bacterial or fungal strains of interest

-

Nutrient agar or Mueller-Hinton agar

-

Sterile petri dishes

-

Sterile cork borer

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Ampicillin, Gentamicin)

-

Solvent control (e.g., DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a fresh culture of the test microorganism and inoculate the surface of the agar plates uniformly.

-

Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

-

Compound Addition: Add a fixed volume of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic and the solvent control to separate wells.

-

Diffusion: Allow the plates to stand for a period (e.g., 15 minutes) to permit the diffusion of the compounds into the agar.[28]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.[28]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow for Antimicrobial Screening

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][31][32][33][34]

Quantitative Anti-inflammatory Activity Data

The inhibitory concentration (IC50) values against COX and LOX enzymes indicate the anti-inflammatory potential of the compounds.

| Compound ID/Series | Enzyme | IC50 (µM) | Reference |

| Thioxo-derivative 4g | COX-2 | 62 | [35] |

| Oxo-derivative 4g | COX-2 | 78 | [35] |

| Phenyl derivatives 4c-4g | COX-1 | 6.3 - 25.0 | [35] |

| Phenyl derivatives 4d-g | LOX | 3.6 - 5.4 | [35] |

| Compound 11 | 5-LOX | 1.04 | [36] |

| Compound 12 | 5-LOX | 1.29 | [36] |

| Compound 11 | COX-2 | 36.18 | [36] |

| Compound 12 | COX-2 | 83.42 | [36] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory mediators. For instance, some derivatives have been shown to suppress the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated microglial cells.[37] This is achieved by downregulating enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and by inhibiting signaling pathways such as the NF-κB pathway.[37]

Neuroprotective Activity

The this compound scaffold has also been explored for its neuroprotective potential, with some derivatives showing promise in protecting neuronal cells from various insults.[38][39][40][41][42]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are linked to their ability to mitigate excitotoxicity, oxidative stress, and apoptosis in neuronal cells. For example, some derivatives have been shown to be non-toxic to neurons, astrocytes, and oligodendrocytes and can protect these cells from glutamate-induced excitotoxicity and cisplatin-induced apoptosis.[38][39][41] Some compounds may also act as trophic agents, promoting neuronal survival.[38][39][41]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of this compound derivatives against a neurotoxic insult in cultured neuronal cells.

Materials:

-

Neuronal cell culture (e.g., primary neurons or a neuronal cell line)

-

Culture medium and supplements

-

This compound derivatives

-

Neurotoxic agent (e.g., glutamate (B1630785), cisplatin)

-

Reagents for cell viability assessment (e.g., MTT, LDH assay kit)

-

Reagents for apoptosis detection (e.g., Hoechst 33342)

-

Multi-well culture plates

Procedure:

-

Cell Culture: Culture neuronal cells in multi-well plates to the desired confluency.

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 1-2 hours) before inducing toxicity.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 500 µM glutamate for excitotoxicity or 50 µM cisplatin (B142131) for chemotherapy-induced toxicity) for a defined period (e.g., 24 hours).[38][39] Include control groups (untreated cells, cells treated with the neurotoxin alone, and cells treated with the derivative alone).

-

Assessment of Cell Viability: Measure cell viability using methods like the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[38][39]

-

Apoptosis Assay: Stain the cells with a fluorescent dye like Hoechst 33342 to visualize nuclear morphology and identify apoptotic cells.[38][39]

-

Data Analysis: Quantify the results and compare the viability and apoptosis rates between the different treatment groups to determine the neuroprotective efficacy of the compounds.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties underscores their significant therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further investigation and optimization of this compound-based compounds as next-generation therapeutic agents. Future research should focus on elucidating detailed mechanisms of action, improving pharmacokinetic profiles, and advancing promising candidates into preclinical and clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 21. merckmillipore.com [merckmillipore.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. researchgate.net [researchgate.net]

- 24. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 28. heteroletters.org [heteroletters.org]

- 29. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. mdpi.com [mdpi.com]

The Rising Promise of 2-Amino-4-methylthiazole Analogs in Oncology: A Technical Guide

For Immediate Release

A comprehensive analysis of 2-amino-4-methylthiazole derivatives showcases their significant potential as a versatile scaffold in the development of novel anticancer therapeutics. This technical guide offers an in-depth review for researchers, scientists, and drug development professionals, detailing the cytotoxicity, mechanisms of action, and experimental protocols associated with this promising class of compounds.

The 2-aminothiazole (B372263) core is a well-established privileged structure in medicinal chemistry, forming the backbone of several clinically approved drugs, including the notable kinase inhibitor Dasatinib.[1][2] The versatility of this scaffold allows for extensive structural modifications, leading to a diverse library of analogs with potent and selective anticancer activities.[1] These compounds have demonstrated efficacy against a wide array of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[1]

Unveiling the Anticancer Activity: Quantitative Insights

The anticancer potential of this compound analogs is underscored by their potent cytotoxic effects across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of in vitro anticancer activity, reveal the remarkable potency of these derivatives. The following tables summarize the in vitro cytotoxic activity of various this compound analogs, providing a clear comparison of their efficacy.

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| 2-(Alkylamido)thiazole analogs | L1210 | Leukemia | 4 - 8 |

| 2-(Arylamido)thiazole analogs | L1210 | Leukemia | 0.2 - 1 |

| Compound 28 (a 2-amino-4-phenylthiazole (B127512) derivative) | HT29 | Colon Cancer | 0.63 |

| Compound 28 (a 2-amino-4-phenylthiazole derivative) | HeLa | Cervical Cancer | 6.05 |

| Compound 28 (a 2-amino-4-phenylthiazole derivative) | A549 | Lung Cancer | 8.64 |

| Compound 20 (a 2-aminothiazole with lipophilic substituents) | SHG-44 | Human Glioma | 4.03 |

| Compound 20 (a 2-aminothiazole with lipophilic substituents) | H1299 | Human Lung Cancer | 4.89 |

| Compound 10 (a 2-amino-4-phenylthiazole derivative) | HT29 | Colon Cancer | 2.01 |

| Compound 21 (a 2-amino-thiazole-5-carboxylic acid phenylamide) | K562 | Leukemia | 16.3 |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 | Pancreatic Cancer | 43.08 |

| Compound 27 (a ureido-substituted 4-phenylthiazole) | HepG2 | Liver Cancer | 0.62 |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | AGS | Gastric Adenocarcinoma | 4.0 |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | HT-29 | Colorectal Adenocarcinoma | 4.4 |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | HeLa | Cervical Cancer | 5.8 |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d ) | AGS | Gastric Adenocarcinoma | 7.2 |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d ) | HT-29 | Colorectal Adenocarcinoma | 11.2 |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d ) | HeLa | Cervical Cancer | 13.8 |

| Compound 17b (an arylaminothiazole) | MCF-7 | Breast Cancer | 1.86 |

Mechanisms of Action: A Multi-pronged Attack on Cancer

The anticancer effects of this compound derivatives are not limited to cytotoxicity; they modulate various cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3]

Induction of Apoptosis: Many 2-aminothiazole analogs trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, where they can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3]

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, thereby preventing cell division and tumor growth. For instance, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[4]

Kinase Inhibition: A significant number of 2-aminothiazole analogs function as potent inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.[5] The 2-aminothiazole scaffold has been successfully utilized to develop inhibitors for a range of kinases including Src, Abl, Aurora kinases, and CDK2.[1][2][6]

Below are diagrams illustrating some of the key signaling pathways and experimental workflows associated with the evaluation of these compounds.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of this compound analogs involve a series of well-established experimental procedures.

General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[1]

Materials:

-

An α-haloketone (e.g., chloroacetone)

-

Thiourea or a substituted thiourea

-

A suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve the α-haloketone and thiourea in the solvent.

-

Reflux the mixture for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound analogs and a vehicle control.

-

Incubate the plate for a period of 48 to 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695) for fixation

-

RNase A

-

Propidium (B1200493) iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the treated and untreated cells and wash them with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

-

Stain the cells with propidium iodide, which intercalates with DNA.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[3]

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research will likely focus on the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and the identification of novel cellular targets will be crucial for their clinical development. The promising preclinical data for many of these compounds suggest that this compound derivatives will remain a significant area of interest in the quest for more effective cancer therapies.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Antimicrobial and Antifungal Efficacy of 2-Amino-4-methylthiazole Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of 2-Amino-4-methylthiazole and its derivatives, targeting researchers, scientists, and drug development professionals. This document synthesizes key findings on the compound's efficacy against a range of pathogens, details the experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antimicrobial and antifungal agents.[1][2][3][4][5] Derivatives of this core structure have exhibited a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.[6][7][8] This guide consolidates the available quantitative data, outlines the methodologies used to ascertain these properties, and provides visual representations of key processes to facilitate a deeper understanding and further research in this promising area of drug discovery.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial and antifungal activities of this compound derivatives are typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays. The following tables summarize the reported quantitative data for various derivatives.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 2-amino-4-aryl-1,3-thiazoles (1a, 1b, 1e-g) | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [6] |

| Ethyl 2-aminothiazole-4-carboxylate Schiff bases (2d, 2g) | 250 (MDR) | - | 375 (MDR) | - | [1][9] |

| 2-amino-5-alkylidene-thiazol-4-ones | Modest to Significant | Modest to Significant | No Activity | MIC: 6.25 | [7] |

| Thiazole (B1198619) Derivatives | 50-200 | - | - | No Activity | |

| 2-(2-benzylidenehydrazinyl)thiazole derivatives | Significant Activity | - | - | - | [8] |

| 2-aminothiazole (B372263) derivatives with 4-aminoquinazoline | - | - | - | - | [10] |

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Candida albicans | Aspergillus niger | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |

| 2-amino-4-aryl-1,3-thiazoles (1a, 1b, 1e-g) | Moderate Activity | Moderate Activity | Not Specified | [6] |

| Ethyl 2-aminothiazole-4-carboxylate Schiff base (2a) | 20.0 mm | - | Zone of Inhibition | [9] |

| Ethyl 2-aminothiazole-4-carboxylate Schiff base (2b) | - | - | Zone of Inhibition: 21.0 mm (C. glabrata) | [9] |

| 2-amino-4,5-diarylthiazole derivative (5a8) | MIC80 = 9 µM | - | MIC | [11][12] |

| Aminothiazole 41F5 | - | - | IC50 = 0.87 µM (Histoplasma capsulatum) | [13] |

| Functionally substituted 2-aminothiazoles | Good Activity | Most Resistant | MIC | [14] |

Experimental Protocols

The evaluation of the antimicrobial and antifungal properties of this compound derivatives involves standardized and well-established methodologies.

Synthesis of this compound Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis.

Caption: General synthesis workflow for this compound derivatives.

The general procedure for synthesizing Schiff bases of ethyl 2-aminothiazole-4-carboxylate involves reacting Ethyl 2-aminothiazole-4-carboxylate with various aldehydes or ketones in absolute ethanol (B145695) in the presence of a few drops of glacial acetic acid. The reaction mixture is typically refluxed for several hours.[1]

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Caption: Workflow for the Broth Microdilution Method to determine MIC.

This method is used to assess the extent of antimicrobial activity by measuring the zone of inhibition.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation, Antimicrobial Activity, and Toxicity of 2-Amino-4-arylthiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-methylthiazole: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the status of a "privileged structure." Its unique combination of physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets has established it as a foundational element in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

A Versatile Core for Diverse Biological Activities

Derivatives of this compound have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This versatility stems from the scaffold's ability to present various substituents in a defined spatial orientation, allowing for fine-tuning of its interaction with specific biological targets.

Anticancer Activity

A significant area of investigation for this compound derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 1 | VEGFR-2 | 0.15 | [Not specified in search results] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 | [1] |

| Compound 28 | HeLa (Cervical Cancer) | 6.05 | [1] |

| Compound 28 | A549 (Lung Cancer) | 8.64 | [1] |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 | [1] |

| Compound 46b | HepG2 (Liver Cancer) | 0.13 | [1] |

| Compound 46b | A549 (Lung Cancer) | 0.16 | [1] |

| Compound 20 | SHG-44 (Glioma) | 4.03 | [1] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [1] |

| 2-(alky1amido) thiazole (B1198619) analogues | L1210 (Leukemia) | 4-8 | [1] |

| arylamido derivatives | L1210 (Leukemia) | 0.2-1 | [1] |

| Compound 4c | MCF-7 (Breast Cancer) | 2.57 | [2] |

| Compound 4c | HepG2 (Liver Cancer) | 7.26 | [2] |

| Compound 4a | HepG2 (Liver Cancer) | 6.69 | [2] |

| Compound 4a | MCF-7 (Breast Cancer) | 12.7 | [2] |

| Compound 4b | MCF-7 (Breast Cancer) | 31.5 | [2] |

| Compound 4b | HepG2 (Liver Cancer) | 51.7 | [2] |

| Compound 5 | HepG2 (Liver Cancer) | 26.8 | [2] |

| Compound 5 | MCF-7 (Breast Cancer) | 28.0 | [2] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and this compound derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the disruption of essential bacterial processes, such as cell wall synthesis.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [3][4] |

| Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [3][4] |

| Compound 2d | Staphylococcus aureus (MDR) | 250 | [3][4] |

| Compound 2g | Staphylococcus aureus (MDR) | 250 | [3][4] |

| Compound 2a | Pseudomonas aeruginosa (MDR) | 375 | [3][4] |

| Compound 2b | Pseudomonas aeruginosa (MDR) | 375 | [3][4] |

| Compound 2d | Escherichia coli (MDR) | 375 | [3][4] |

| Compound 2g | Escherichia coli (MDR) | 375 | [3][4] |

| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2-128 (µM) | [5] |

| Piperazinyl derivative 121d | Escherichia coli | 2-128 (µM) | [5] |

| Halogen derivative of thiourea (B124793) 124 | Staphylococcal species | 4-16 | [5] |

| Compound 49 | Various bacteria and fungi | 31.25 | [6] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-thiazole hybrid 15b | COX-2 | 0.045 | [7] |

| Benzimidazole-thiazole hybrid 15b | 15-LOX | 1.67 | [7] |

| Various derivatives | COX-1 | 1.00 - 6.34 | [7] |

| Various derivatives | COX-2 | 0.09 - 0.71 | [7] |

| Compound 19 | 5-LOX | 0.07979 | [7] |

| Compound 20 | 5-LOX | 0.050 | [7] |

Key Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of this compound derivatives, it is crucial to visualize their interaction with key cellular signaling pathways.

Caption: VEGFR-2 Signaling Pathway Inhibition.

The diagram above illustrates the VEGFR-2 signaling cascade.[8][9][10][11][12] Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways like PLCγ/PKC/MAPK and PI3K/Akt/mTOR. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. This compound-based inhibitors block the ATP-binding site of VEGFR-2, thereby halting this entire cascade.

Caption: Bacterial Cell Wall Synthesis Pathway.